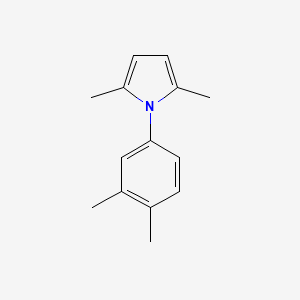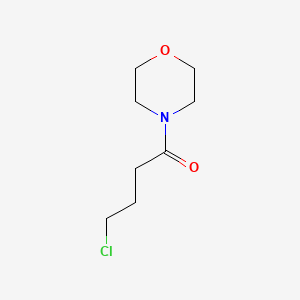
N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chloro-nitrophenyl group and an indanyl moiety, contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 2,3-dihydro-1H-indene-2-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-N’-(2,3-dihydro-1H-inden-2-yl)urea.
Substitution: N-(substituted phenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea derivatives.
Hydrolysis: 4-chloro-3-nitroaniline and 2,3-dihydro-1H-indene-2-isocyanate.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: The compound could be explored for its potential as a pesticide or herbicide due to its unique chemical structure.
Materials Science: It may be used in the synthesis of novel polymers or materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro-nitrophenyl group and the indanyl moiety may enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-N’-(phenyl)urea
- N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)thiourea
- N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)carbamate
Uniqueness
N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea is unique due to the combination of the chloro-nitrophenyl group and the indanyl moiety This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-14-6-5-12(9-15(14)20(22)23)18-16(21)19-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSUFBHRQSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381432 | |
| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680212-00-4 | |
| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B1622246.png)





![trans-2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulphonyl]benzoic acid](/img/structure/B1622258.png)


![1-mercapto-4-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1622262.png)



